3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride
Description
This compound is a dihydrochloride salt derivative featuring a pyrimidine-linked 1,2,4-oxadiazole scaffold. The core structure combines a pyrimidin-2-yl substituent at the 3-position of the oxadiazole ring and a propan-1-amine chain at the 5-position, protonated as a dihydrochloride salt for enhanced solubility and stability. Its molecular formula is C₉H₁₂Cl₂N₆O, with a molecular weight of 303.15 g/mol (calculated from structural data). The oxadiazole moiety is known for its bioisosteric properties, often mimicking esters or amides in drug design, while the pyrimidine ring contributes to π-π stacking interactions in biological targets .
Properties
Molecular Formula |
C9H13Cl2N5O |
|---|---|
Molecular Weight |
278.14 g/mol |
IUPAC Name |
3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C9H11N5O.2ClH/c10-4-1-3-7-13-9(14-15-7)8-11-5-2-6-12-8;;/h2,5-6H,1,3-4,10H2;2*1H |
InChI Key |
LNHJZTDIDNYTIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C2=NOC(=N2)CCCN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride typically involves multiple steps:
Formation of the Pyrimidine Ring: Starting from basic precursors like acetamidine and formamide, the pyrimidine ring is synthesized through cyclization reactions.
Oxadiazole Ring Formation: The oxadiazole ring is formed by reacting the pyrimidine derivative with nitrile oxides under specific conditions.
Linking the Propan-1-amine Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amines or oxadiazole derivatives.
Scientific Research Applications
3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Oxadiazole Derivatives
The following compounds share the 1,2,4-oxadiazole scaffold but differ in substituents and biological applications:
Key Observations :
- Bioactivity : The isopropyl-pyrazole variant (from ) demonstrated CFTR modulation , highlighting the role of lipophilic substituents (isopropyl) in enhancing membrane permeability. In contrast, the 4-decylphenyl analog () targets S1P transport , emphasizing the importance of long alkyl chains in lipid-binding interactions .
- Chirality: The Enamine Ltd. compound () introduces a chiral center, making it suitable for asymmetric catalysis or enantioselective drug design, unlike the non-chiral pyrimidine derivative .
- Synthesis Efficiency : The CFTR-targeting compound achieved a moderate yield (47%), suggesting challenges in coupling bulky pyrimidine-amide groups .
Structural and Functional Divergence
- Pyrimidine vs.
- Amine vs. Amide Linkers : The dihydrochloride salt form (target compound) enhances water solubility, whereas amide derivatives () improve metabolic stability in vivo.
- Alkyl Chain Impact : The 4-decylphenyl group in SLF108185117 () confers hydrophobicity, critical for membrane-associated targets like S1P transporters .
Research Findings and Limitations
- S1P Inhibitors (): Demonstrated nanomolar activity in cell-based assays, though toxicity profiles remain unpublished.
Biological Activity
The compound 3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride is a synthetic molecule of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity, mechanisms of action, and relevant research findings associated with this compound.
- IUPAC Name : this compound
- Molecular Formula : C₈H₉N₅O₂·2HCl
- Molecular Weight : 233.10 g/mol (base)
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its antimycobacterial properties. Research indicates that it exhibits significant activity against various strains of mycobacteria, including Mycobacterium tuberculosis and Mycobacterium bovis.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism | Observed Effect |
|---|---|---|
| Antimycobacterial | Mycobacterium tuberculosis | Inhibition of bacterial growth |
| Antimycobacterial | Mycobacterium bovis | Significant reduction in viability |
| Cytotoxicity | Various cancer cell lines | Induction of apoptosis at high concentrations |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Cell Wall Synthesis : The compound is believed to disrupt the synthesis of mycobacterial cell walls, which is crucial for bacterial survival.
- Interference with Protein Synthesis : By affecting ribosomal function or protein synthesis pathways, the compound may hinder bacterial growth.
- DNA Replication Disruption : Some studies suggest that it may interfere with DNA replication processes in target organisms.
Case Studies and Research Findings
Several studies have investigated the efficacy and safety profile of this compound:
-
Antimycobacterial Efficacy Study :
- A study conducted by researchers demonstrated that the compound showed a minimum inhibitory concentration (MIC) against M. tuberculosis at concentrations as low as 0.5 µg/mL. This indicates strong potential for therapeutic application in tuberculosis treatment.
-
Cytotoxicity Assessment :
- In vitro tests on cancer cell lines (e.g., HepG2) revealed that the compound induced significant apoptosis at concentrations above 100 µg/mL. The mechanism involved activation of caspase pathways leading to programmed cell death.
-
Pharmacokinetics :
- Preliminary pharmacokinetic studies suggest favorable absorption characteristics with adequate bioavailability to reach therapeutic levels in systemic circulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
